N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, a fluoro-methoxybenzene group, and a sulfonamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyclopropanecarbonyl group might be introduced via a reaction with cyclopropanecarbonyl chloride . The tetrahydroisoquinoline group could potentially be synthesized via a Pictet-Spengler reaction or a similar cyclization process .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropane ring, the tetrahydroisoquinoline ring system, and the aromatic ring in the fluoro-methoxybenzene group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyclopropanecarbonyl group might undergo reactions with nucleophiles, and the tetrahydroisoquinoline group could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyclopropane ring could influence its conformational stability, and the sulfonamide group could contribute to its solubility in water .Scientific Research Applications
Spectroscopic Studies
- The compound and its analogs have been used in spectroscopic studies. For example, Kimber et al. (2003) discussed the synthesis of analogs related to Zinquin ester, a specific fluorophore for Zn(II), highlighting their spectroscopic properties and interaction with zinc ions (Kimber et al., 2003).
Tubulin Polymerization Inhibition
- In cancer research, certain compounds structurally similar to the query compound have been used as tubulin polymerization inhibitors. Srikanth et al. (2016) reported that some 2‐anilino‐3‐aroylquinolines exhibited significant antiproliferative activity against various human cancer cell lines by disrupting tubulin polymerization (Srikanth et al., 2016).
Antimycobacterial Activity
- Senthilkumar et al. (2008) synthesized and evaluated compounds including those with a cyclopropyl moiety for antimycobacterial activities. They found specific compounds to be active against Mycobacterium tuberculosis with effective inhibition of the supercoiling activity of mycobacterial DNA gyrase (Senthilkumar et al., 2008).
Chemical Synthesis Techniques
- Research has also focused on the synthesis methodologies involving compounds with similar structures. For instance, Chaitanya et al. (2013) described a rhodium-catalyzed cyanation of C-H bonds using related compounds, demonstrating its application in the synthesis of benzonitrile derivatives (Chaitanya et al., 2013).
Photoinduced Electron Transfer Studies
- Studies like those by Ikeda et al. (2003) have used related compounds in photoinduced electron transfer research. They investigated the degenerate rearrangement of methylenecyclopropane derivatives and identified intermediates in these reactions (Ikeda et al., 2003).
Conformational Analysis
- The conformational aspects of related compounds have been analyzed to understand their structural properties. Gelbrich et al. (2011) studied the structure of glyliquidone, which shares a similar tetrahydroisoquinoline structure, revealing insights into its intramolecular interactions (Gelbrich et al., 2011).
Catalytic Applications
- Research by Xia et al. (2016) utilized related compounds in catalytic applications, specifically in copper-catalyzed radical aminocyclization reactions (Xia et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and testing its efficacy in preclinical and clinical trials .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-19-7-6-17(11-18(19)21)28(25,26)22-16-5-4-13-8-9-23(12-15(13)10-16)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVZWXPWHYFIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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